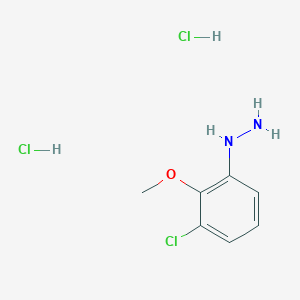
(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Chloro-2-methoxyphenyl)hydrazine;dihydrochloride” is a chemical compound with the CAS Number: 2309460-01-1 . It has a molecular weight of 245.54 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9ClN2O.2ClH/c1-11-7-5(8)3-2-4-6(7)10-9;;/h2-4,10H,9H2,1H3;2*1H . This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study involved converting 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids into derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties. These compounds, upon reaction with 2,3-dichloro-1,4-naphthoquinone, produced benzo[b]phenoxazine derivatives that exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Anticancer Activity
- Hydrazones, including those derived from hydrazine, are known for their significant biological activity. A specific study synthesized 5-Chloro-N’-[(substituted)methylidene] pyrazine-2-carbohydrazide and their Pd(II) complexes to test in vitro anticancer activity on A549, Caco2 cancer, and normal 3T3 fibroblast cell lines. Some compounds exhibited remarkable cytotoxic effects, notably against the A549 cancer cell line, outperforming the reference drug cisplatin in some cases (Koçyiğit-Kaymakçıoğlu et al., 2019).
Fluorescent Organic Pigments
- Bisazomethine compounds with 2-hydroxynaphthalene moieties, produced through reactions involving hydrazine, are notable for their fluorescence in the solid state. Such compounds, nearly insoluble in common solvents, have shown potential in creating fluorescent organic pigments, with implications for materials science and possibly optical applications (Brüning et al., 2009).
Synthesis of Pyrazoles and Isoxazoles
- Research has demonstrated the synthesis of pyrazoles and isoxazoles from (2E)-1-(3,5-dibromo-4-methoxyphenyl)-3-aryl-prop-2-en-l-onts, indicating the versatility of hydrazine derivatives in synthesizing compounds with potential antimicrobial and antitubercular activities. This showcases the role of such compounds in the development of new therapeutic agents (Vyas et al., 2008).
Environmental and Biological Applications
- A study focusing on the detection of hydrazine in environmental water systems and biological samples designed a ratiometric fluorescent probe. This probe could sense N2H4 via an intramolecular charge transfer pathway, highlighting the application of hydrazine derivatives in environmental monitoring and possibly in medical diagnostics (Zhu et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(3-chloro-2-methoxyphenyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.2ClH/c1-11-7-5(8)3-2-4-6(7)10-9;;/h2-4,10H,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDXQUFJFGOZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2720604.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2720607.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2720609.png)
![(2E)-3-[(2,5-dimethylbenzyl)thio]-3-[(2,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2720610.png)
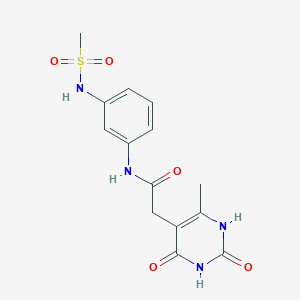
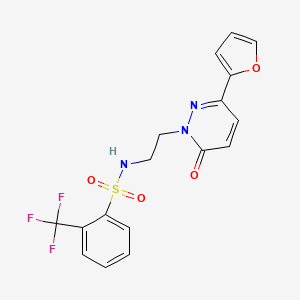
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2720615.png)
![Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2720616.png)
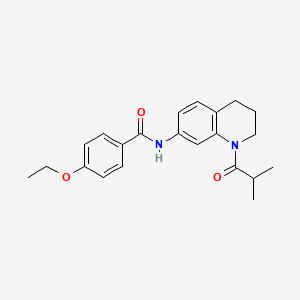
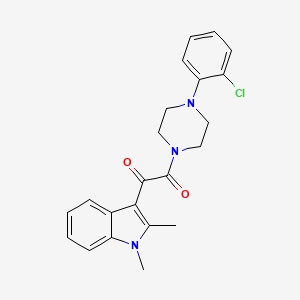


![3-(4-methoxyphenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2720626.png)
![4-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2720627.png)